
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, which are further connected to a triazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a suitable catalyst can lead to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-6-phenyl-4-oxo-1,2,4lambda~5~-triazine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Phenyl-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both methoxy and nitro groups in 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine imparts unique chemical and biological properties. The methoxy group enhances solubility and membrane permeability, while the nitro group contributes to its redox activity and potential cytotoxic effects. This combination makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
65739-47-1 |
|---|---|
Molekularformel |
C16H12N4O4 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C16H12N4O4/c1-24-14-8-4-12(5-9-14)16-18-17-15(10-19(16)21)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3 |
InChI-Schlüssel |
OVPYRZJTYQOQGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=[N+](C=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
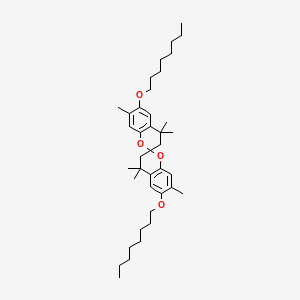
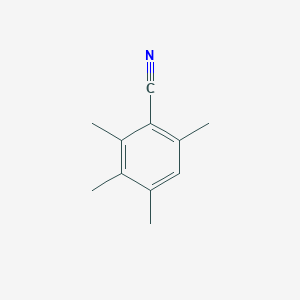
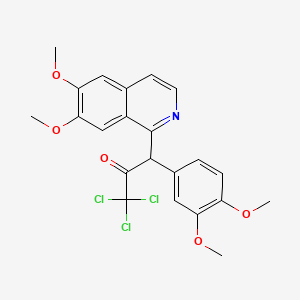
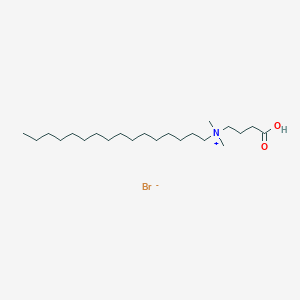
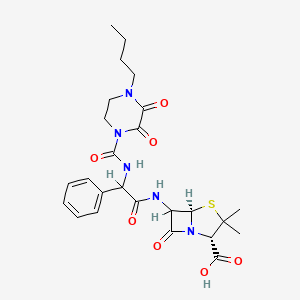
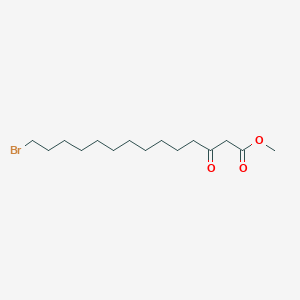
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
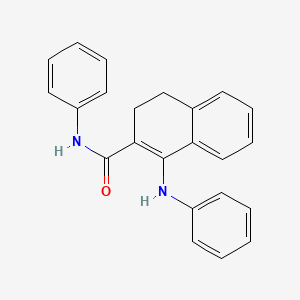
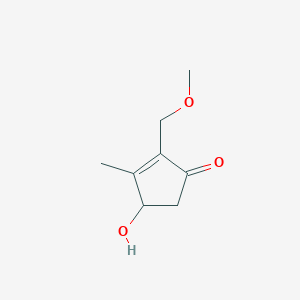
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
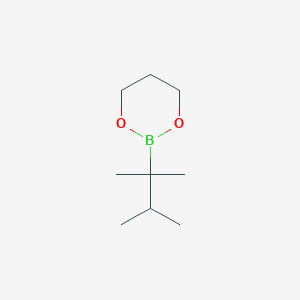
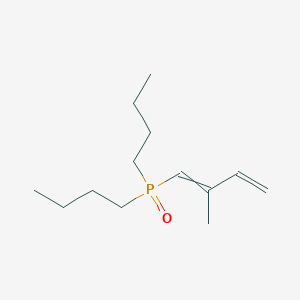
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
